

An In-depth Technical Guide to Carteolol Hydrochloride: Chemical Structure and Properties

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Compound of Interest		
Compound Name:	Carteolol Hydrochloride	
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Abstract

Carteolol Hydrochloride is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological actions. Detailed experimental protocols for the determination of key physicochemical parameters and a representative analytical workflow are presented. Furthermore, the guide elucidates the signaling pathways modulated by **Carteolol Hydrochloride** through detailed diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Chemical Identity and Structure

Carteolol Hydrochloride is the hydrochloride salt of Carteolol. Its chemical structure is characterized by a 5-(3-(tert-butylamino)-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one moiety.

Chemical Structure:

Chemical structure of Carteolol



IUPAC Name: 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-

 $one; hydrochloride \hbox{\Large [1]}$

CAS Number: 51781-21-6[1]

Molecular Formula: C16H25ClN2O3[1]

Molecular Weight: 328.83 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of **Carteolol Hydrochloride** is presented in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

Property	Value	References
Appearance	White or off-white crystalline powder	[2]
Melting Point	Approximately 278°C (with decomposition)	[3]
Solubility	Freely soluble in water; Sparingly soluble in methanol; Slightly soluble in ethanol; Practically insoluble in methylene chloride.	[3]
рКа	Not explicitly found for Carteolol Hydrochloride, but for similar beta-blockers, it is in the range of 9.2-9.7.	[4]
LogP (experimental)	1.1	[5][6]
UV Absorption Maximum (λmax)	229 nm (in simulated tear fluid)	[7]



Experimental Protocols

Determination of pKa (Potentiometric Titration for Beta-Blockers)

This protocol describes a general method for the determination of the acid-base equilibrium constants of beta-blockers, which can be adapted for **Carteolol Hydrochloride**.[8][9]

Methodology:

- Preparation of Solutions:
 - Prepare a standard solution of the beta-blocker (e.g., 0.01 M) in a suitable solvent. Due to solubility constraints, a water-methanol mixture (e.g., 20% methanol) may be used.[8][9]
 - Prepare a standardized titrant solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
 - Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.[8][9]
- Titration Procedure:
 - Calibrate a pH meter with standard buffer solutions.
 - Place a known volume of the beta-blocker solution in a thermostatted titration vessel.
 - Add the background electrolyte.
 - Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant.
 - Perform a blank titration with the solvent and electrolyte alone.
- Data Analysis:
 - Plot the pH values against the volume of titrant added.



- The initial estimates of the pKa value can be obtained from the inflection point of the titration curve or by using Gran's method.[8][9]
- Refine the pKa value using computer programs such as NYTIT and ZETA, which employ non-linear regression analysis.[8][9]

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water is a key indicator of a drug's lipophilicity.

Methodology:

- Preparation of Phases:
 - Saturate n-octanol with water and water with n-octanol by vigorous shaking for 24 hours, followed by separation.
 - Prepare a buffer solution (e.g., phosphate buffer, pH 7.4) for the aqueous phase to mimic physiological conditions.
- Partitioning:
 - Dissolve a known amount of Carteolol Hydrochloride in the pre-saturated aqueous phase.
 - Add an equal volume of the pre-saturated n-octanol.
 - Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
 - Centrifuge the mixture to ensure complete separation of the two phases.
- Quantification:
 - Carefully separate the aqueous and organic phases.
 - Determine the concentration of Carteolol Hydrochloride in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid



Chromatography (HPLC).

Calculation:

- The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
- LogP is the logarithm of the partition coefficient: LogP = log(P).

Pharmacological Properties Mechanism of Action

Carteolol Hydrochloride is a non-selective beta-adrenergic antagonist, meaning it blocks both $\beta 1$ and $\beta 2$ adrenergic receptors.[10] Its primary therapeutic effect in glaucoma is the reduction of intraocular pressure (IOP). This is achieved by decreasing the production of aqueous humor by the ciliary body in the eye.[11]

Intrinsic Sympathomimetic Activity (ISA)

A distinguishing feature of Carteolol is its intrinsic sympathomimetic activity (ISA).[10][11] This means that while it blocks the effects of potent catecholamines like epinephrine and norepinephrine, it can also weakly stimulate the β-adrenergic receptors. This partial agonist activity may result in fewer side effects, such as bradycardia (slow heart rate), compared to beta-blockers without ISA.[10]

Signaling Pathways

The pharmacological effects of **Carteolol Hydrochloride** are mediated through its interaction with the β-adrenergic signaling pathway, a classic G-protein coupled receptor (GPCR) cascade.

Beta-Adrenergic Receptor Signaling Pathway

The binding of an agonist (like epinephrine) to a β-adrenergic receptor activates a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.

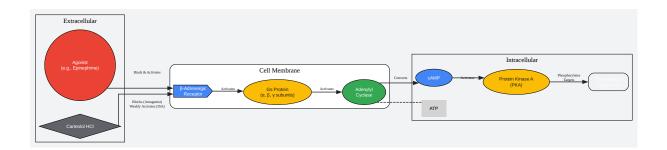


Action of Carteolol Hydrochloride on the Signaling Pathway

As a non-selective antagonist with ISA, **Carteolol Hydrochloride** modulates this pathway in a dual manner:

- Antagonistic Action: It competitively blocks the binding of endogenous catecholamines (agonists) to the β-adrenergic receptors, thereby preventing the full activation of the signaling cascade.
- Partial Agonist Action (ISA): It can weakly activate the β-adrenergic receptors, leading to a submaximal stimulation of adenylyl cyclase and a modest increase in cAMP levels.

The following diagram illustrates the β -adrenergic signaling pathway and the points of intervention by **Carteolol Hydrochloride**.



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Caption: Beta-adrenergic signaling pathway and Carteolol HCl action.

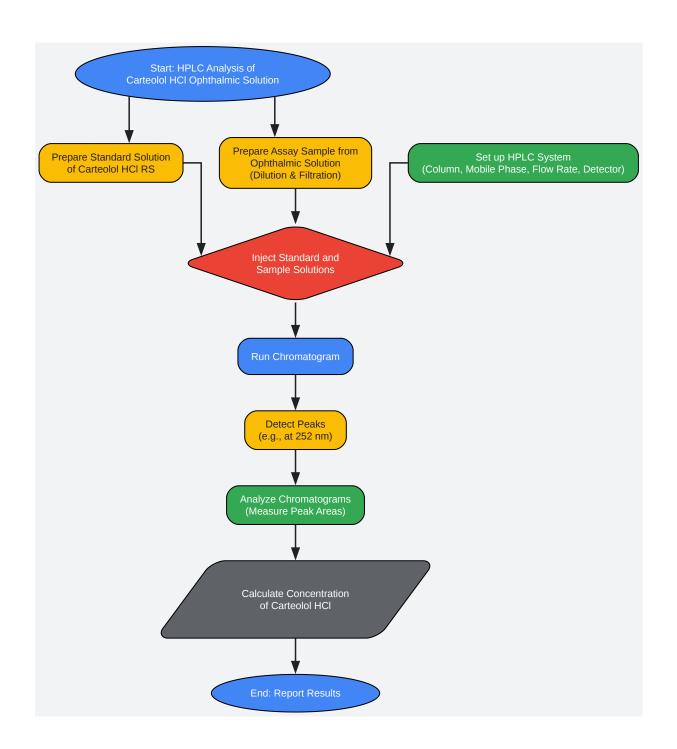


Analytical Workflow

The quality control and analysis of **Carteolol Hydrochloride** in pharmaceutical formulations are critical. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for its assay.

The following diagram outlines a typical experimental workflow for the HPLC analysis of **Carteolol Hydrochloride** in an ophthalmic solution.





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